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Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 3-
propylisoxazole-5-carboxylic acid. Due to the limited availability of direct experimental data
for this specific molecule, this document presents a detailed analysis based on established
spectroscopic principles and data from analogous compounds. It includes predicted
spectroscopic data (*H NMR, 3C NMR, IR, and Mass Spectrometry), a plausible synthetic
protocol, and visual workflows to aid in the understanding of its structural determination and
potential fragmentation pathways. This guide is intended to serve as a valuable resource for
researchers and scientists involved in the synthesis, characterization, and application of novel
isoxazole derivatives in drug discovery and development.

Introduction

Isoxazole derivatives are a prominent class of heterocyclic compounds that have garnered
significant attention in medicinal chemistry due to their diverse pharmacological activities. The
unique structural features of the isoxazole ring allow for a wide range of substitutions, leading
to compounds with potential applications as anti-inflammatory, antimicrobial, and anticancer
agents. The structural elucidation of novel isoxazole derivatives is a critical step in the drug
development process, ensuring the correct identification and characterization of these
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molecules. This guide focuses on the structural analysis of 3-propylisoxazole-5-carboxylic
acid, a representative member of this important class of compounds.

Predicted Physicochemical Properties

A summary of the predicted physicochemical properties for 3-propylisoxazole-5-carboxylic
acid is provided in the table below. These values are calculated based on its chemical structure
and are useful for predicting its behavior in various experimental settings.

Property Predicted Value

Molecular Formula C7HoNO3

Molecular Weight 155.15 g/mol

IUPAC Name 3-propylisoxazole-5-carboxylic acid
CAS Number Not available

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for 3-propylisoxazole-5-
carboxylic acid. These predictions are based on the analysis of structurally similar compounds
and established spectroscopic correlation tables.

'H NMR Spectroscopy

The proton nuclear magnetic resonance (*H NMR) spectrum is a powerful tool for determining
the connectivity of protons in a molecule. The predicted chemical shifts (6) and multiplicities for
the protons of 3-propylisoxazole-5-carboxylic acid in a standard deuterated solvent like
CDCls are presented below.
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Predicted Chemical

Proton Assignment ) Multiplicity Integration
Shift (6, ppm)

-COOH 10.0-13.0 broad singlet 1H

Isoxazole H-4 6.8-7.2 singlet 1H

-CH:- (a to isoxazole) 2.7-3.0 triplet 2H

-CH:z- (B to isoxazole) 16-1.9 sextet 2H

-CHs 09-11 triplet 3H

3C NMR Spectroscopy

The carbon-13 nuclear magnetic resonance (*33C NMR) spectrum provides information about
the carbon framework of a molecule. The predicted chemical shifts for the carbon atoms of 3-
propylisoxazole-5-carboxylic acid are listed below.

Carbon Assignment Predicted Chemical Shift (6, ppm)
-COOH 165 - 175

Isoxazole C-5 158 - 162

Isoxazole C-3 160 - 165

Isoxazole C-4 105 - 110

-CH:- (a to isoxazole) 25-30

-CH:z- (B to isoxazole) 20-25

-CHs 13-15

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on
their characteristic vibrational frequencies. The predicted key IR absorption bands for 3-
propylisoxazole-5-carboxylic acid are summarized in the following table.
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. Predicted Absorption .
Functional Group Intensity
Range (cm™?)

O-H stretch (Carboxylic acid) 2500 - 3300 Broad
C-H stretch (Alkyl) 2850 - 3000 Medium
C=0 stretch (Carboxylic acid) 1700 - 1725 Strong
C=N stretch (Isoxazole) 1600 - 1650 Medium
C-O stretch (Carboxylic acid) 1200 - 1300 Strong
N-O stretch (Isoxazole) 1100 - 1200 Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. For 3-propylisoxazole-5-carboxylic acid, the predicted molecular ion peak and
major fragmentation pathways are outlined below.

miz Predicted Fragment
155 [M]* (Molecular lon)
138 [M - OHJ*

110 [M - COOH]*

126 [M - C2Hs]*

98 [M - CsH7 - COJ*

Experimental Protocols

This section provides a plausible experimental protocol for the synthesis and characterization
of 3-propylisoxazole-5-carboxylic acid based on established methodologies for similar
compounds.

Synthesis of 3-Propylisoxazole-5-Carboxylic Acid
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A common method for the synthesis of 3,5-disubstituted isoxazoles involves the cycloaddition
reaction between a nitrile oxide and an alkyne. A plausible synthetic route is outlined below:

Step 1: Oximation of Butanal

» To a stirred solution of butanal (1 equivalent) in ethanol, add a solution of hydroxylamine
hydrochloride (1.1 equivalents) and sodium acetate (1.2 equivalents) in water.

 Stir the reaction mixture at room temperature for 2-4 hours.

» Monitor the reaction by thin-layer chromatography (TLC).

o Upon completion, extract the product with diethyl ether, dry the organic layer over anhydrous
sodium sulfate, and concentrate under reduced pressure to obtain butanal oxime.

Step 2: Generation of Propionitrile Oxide and Cycloaddition

 Dissolve the butanal oxime (1 equivalent) in an inert solvent such as dichloromethane.

e Cool the solution to 0 °C and add N-chlorosuccinimide (NCS) (1.1 equivalents) portion-wise.

e Stir the mixture at 0 °C for 1 hour to form the corresponding hydroximoyl chloride.

 To this mixture, add propiolic acid (1 equivalent) followed by the slow addition of a base such
as triethylamine (1.2 equivalents) at 0 °C.

 Allow the reaction to warm to room temperature and stir for 12-24 hours.

e Monitor the reaction by TLC.

e Upon completion, wash the reaction mixture with water and brine.

o Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced
pressure.

 Purify the crude product by column chromatography on silica gel to afford 3-
propylisoxazole-5-carboxylic acid.
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Spectroscopic Characterization

1H and 13C NMR Spectroscopy:

» Dissolve approximately 5-10 mg of the purified product in 0.6 mL of a suitable deuterated
solvent (e.g., CDCls or DMSO-ds).

e Acquire *H and 3C NMR spectra on a 400 MHz or higher field NMR spectrometer.

e Process the spectra using appropriate software to determine chemical shifts, coupling
constants, and integration.

Infrared Spectroscopy:

o Acquire the IR spectrum of the solid sample using an ATR-FTIR spectrometer.

e Record the spectrum in the range of 4000-400 cm™1.

« ldentify the characteristic absorption bands corresponding to the functional groups.
Mass Spectrometry:

e Analyze the sample using a mass spectrometer with a suitable ionization technique (e.g.,
Electrospray lonization - ESI).

o Obtain the high-resolution mass spectrum to confirm the elemental composition.

e Analyze the fragmentation pattern to support the proposed structure.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key workflows
and relationships in the structural elucidation of 3-propylisoxazole-5-carboxylic acid.
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Caption: Logical workflow for the structural elucidation of 3-propylisoxazole-5-carboxylic

acid.
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Predicted Mass Spectral Fragmentation
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Caption: Predicted major fragmentation pathways for 3-propylisoxazole-5-carboxylic acid in
mass spectrometry.

Conclusion

This technical guide provides a comprehensive, albeit predictive, framework for the structural
elucidation of 3-propylisoxazole-5-carboxylic acid. By combining established spectroscopic
principles with data from analogous structures, a detailed characterization profile has been
constructed. The presented synthetic protocol offers a viable route for its preparation. This
document serves as a foundational resource for researchers, enabling them to anticipate the
spectroscopic features of this molecule and guiding their experimental design for its synthesis
and characterization. Further experimental validation is necessary to confirm the predicted data
and fully establish the chemical and pharmacological profile of 3-propylisoxazole-5-
carboxylic acid.

 To cite this document: BenchChem. [Structural Elucidation of 3-Propylisoxazole-5-Carboxylic
Acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b087029#3-propylisoxazole-5-carboxylic-acid-
structural-elucidation]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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